(1-Bencilpiperidin-4-il)urea

Descripción general

Descripción

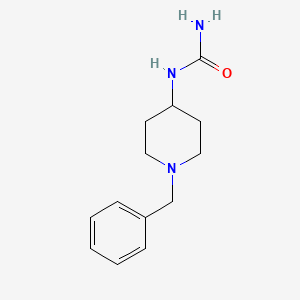

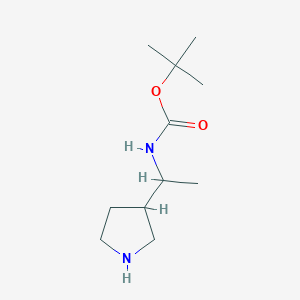

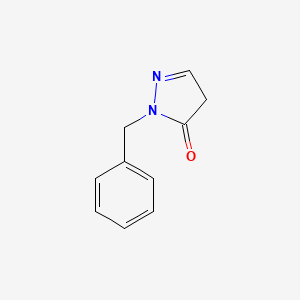

“(1-Benzylpiperidin-4-yl)urea” is an organic molecule with the CAS Number: 61220-35-7 . It has a molecular weight of 233.31 and its IUPAC name is N-(1-benzyl-4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “(1-Benzylpiperidin-4-yl)urea” is 1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) . This indicates that the molecule consists of 13 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(1-Benzylpiperidin-4-yl)urea” is a powder that is stored at room temperature . It has a molecular weight of 233.31 .Aplicaciones Científicas De Investigación

Propiedades antioxidantes

“(1-Bencilpiperidin-4-il)urea” se ha identificado como un posible antioxidante . En un estudio, se sintetizaron derivados de este compuesto y se examinaron para determinar su capacidad de eliminar radicales libres . Seis derivados exhibieron potentes ( >30%) propiedades antioxidantes en el ensayo de capacidad de absorción de radicales de oxígeno (ORAC) .

Actividad colinérgica

El mismo estudio también examinó estos derivados para determinar su capacidad de inhibir las enzimas acetilcolinesterasa (AChE) y butirilcolinesterasa (BuChE) . Estas enzimas están involucradas en la descomposición de la acetilcolina, un neurotransmisor, y su inhibición puede mejorar la señalización de la acetilcolina .

Posible tratamiento de la enfermedad de Alzheimer

Las actividades antioxidantes y colinérgicas combinadas de “this compound” la convierten en un posible candidato para el tratamiento de la enfermedad de Alzheimer . La enfermedad de Alzheimer se caracteriza por daño por radicales libres y reducción de la señalización de acetilcolina, y un compuesto que puede abordar estos dos problemas podría ser beneficioso .

Desarrollo de fármacos

“this compound” se usa ampliamente en la investigación científica, particularmente en el desarrollo de fármacos. Sus diversas aplicaciones y propiedades lo convierten en un compuesto versátil para la síntesis de nuevos fármacos.

Catálisis

Además de sus aplicaciones biomédicas, “this compound” también se puede utilizar en catálisis. Su estructura química se puede modificar para crear catalizadores para diversas reacciones químicas.

Síntesis de materiales

“this compound” también se puede utilizar en la síntesis de nuevos materiales. Sus propiedades químicas se pueden explotar para crear materiales con características específicas.

Safety and Hazards

“(1-Benzylpiperidin-4-yl)urea” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Piperidine derivatives, including “(1-Benzylpiperidin-4-yl)urea”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which include (1-benzylpiperidin-4-yl)urea, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets depending on their specific therapeutic applications .

Biochemical Pathways

Piperidine derivatives have been shown to affect various biochemical pathways depending on their specific therapeutic applications .

Pharmacokinetics

A study on a series of novel piperidin-4-ol derivatives, which include (1-benzylpiperidin-4-yl)urea, revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors .

Result of Action

Piperidine derivatives have been shown to have various effects at the molecular and cellular level depending on their specific therapeutic applications .

Análisis Bioquímico

Biochemical Properties

(1-Benzylpiperidin-4-yl)urea plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of MAO activity, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, (1-Benzylpiperidin-4-yl)urea has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This interaction can result in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.

Cellular Effects

(1-Benzylpiperidin-4-yl)urea has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By interacting with these receptors, (1-Benzylpiperidin-4-yl)urea can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the compound has been found to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of (1-Benzylpiperidin-4-yl)urea involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, leading to their inhibition . This inhibition results in altered levels of neurotransmitters and other signaling molecules, which can have downstream effects on cellular functions and processes. Additionally, (1-Benzylpiperidin-4-yl)urea has been shown to interact with ion channels and transporters, further influencing cellular signaling and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Benzylpiperidin-4-yl)urea have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that (1-Benzylpiperidin-4-yl)urea can have sustained effects on cellular signaling pathways and gene expression, leading to prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of (1-Benzylpiperidin-4-yl)urea vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, (1-Benzylpiperidin-4-yl)urea can exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

(1-Benzylpiperidin-4-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, (1-Benzylpiperidin-4-yl)urea can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of (1-Benzylpiperidin-4-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been found to be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, (1-Benzylpiperidin-4-yl)urea can bind to plasma proteins, influencing its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of (1-Benzylpiperidin-4-yl)urea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression . Additionally, (1-Benzylpiperidin-4-yl)urea has been found to associate with mitochondria, potentially influencing mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

(1-benzylpiperidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDDDXCCTAQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574610 | |

| Record name | N-(1-Benzylpiperidin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61220-35-7 | |

| Record name | N-(1-Benzylpiperidin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)